Cas no 68701-47-3 (2-AMINO-5-CYCLOPROPYLBENZOIC ACID)

2-AMINO-5-CYCLOPROPYLBENZOIC ACID Chemical and Physical Properties
Names and Identifiers
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- 2-AMINO-5-CYCLOPROPYLBENZOIC ACID
- 2-amino-5-cyclopropylbenzoicacid
- A1-10270
- H28574
- 68701-47-3
- MFCD06802840
- AKOS004117200
- SCHEMBL2405092
-
- MDL: MFCD06802840
- Inchi: InChI=1S/C10H11NO2/c11-9-4-3-7(6-1-2-6)5-8(9)10(12)13/h3-6H,1-2,11H2,(H,12,13)
- InChI Key: UERVAQKRBPRDJP-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 177.078978594Da
- Monoisotopic Mass: 177.078978594Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 213
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 63.3Ų
- XLogP3: 2.3
2-AMINO-5-CYCLOPROPYLBENZOIC ACID Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | OR70327-250mg |
2-Amino-5-cyclopropylbenzoic acid |
68701-47-3 | 95% | 250mg |
£120.00 | 2025-02-20 | |
abcr | AB598104-250mg |
2-Amino-5-cyclopropylbenzoic acid; . |
68701-47-3 | 250mg |
€253.60 | 2024-07-19 | ||
abcr | AB598104-1g |
2-Amino-5-cyclopropylbenzoic acid; . |
68701-47-3 | 1g |
€680.80 | 2024-07-19 | ||
Matrix Scientific | 184334-2.500g |
2-Amino-5-cyclopropylbenzoic acid, 95% |
68701-47-3 | 95% | 2.500g |
$1733.00 | 2023-09-10 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1595181-250mg |
2-Amino-5-cyclopropylbenzoic acid |
68701-47-3 | 98% | 250mg |
¥1680.00 | 2024-05-03 | |
abcr | AB598104-5g |
2-Amino-5-cyclopropylbenzoic acid; . |
68701-47-3 | 5g |
€1962.40 | 2024-07-19 | ||
Apollo Scientific | OR70327-5g |
2-Amino-5-cyclopropylbenzoic acid |
68701-47-3 | 95% | 5g |
£1080.00 | 2025-02-20 | |
Apollo Scientific | OR70327-1g |
2-Amino-5-cyclopropylbenzoic acid |
68701-47-3 | 95% | 1g |
£360.00 | 2025-02-20 |
2-AMINO-5-CYCLOPROPYLBENZOIC ACID Related Literature
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1. Back matter
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Kun Qin,Zhikang Wang,Dekui Shen,Chunfei Wu RSC Adv., 2021,11, 37851-37865
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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Th. A. Steriotis,K. L. Stefanopoulos,U. Keiderling,A. De Stefanis,A. A. G. Tomlinson Chem. Commun., 2002, 2396-2397
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
Additional information on 2-AMINO-5-CYCLOPROPYLBENZOIC ACID
Professional Introduction to 2-AMINO-5-CYCLOPROPYLBENZOIC ACID (CAS No. 68701-47-3)
2-AMINO-5-CYCLOPROPYLBENZOIC ACID, with the chemical identifier CAS No. 68701-47-3, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This molecule, characterized by its amino and cyclopropyl substituents on a benzoic acid backbone, has garnered attention due to its versatile structural framework and potential applications in drug development and material science. The unique combination of functional groups in 2-amino-5-cyclopropylbenzoic acid makes it a valuable intermediate for synthesizing more complex molecules, particularly in the design of novel therapeutic agents.
The benzoic acid core is a well-established scaffold in medicinal chemistry, known for its stability and ability to interact with biological targets. The presence of an amino group at the 2-position enhances the compound's reactivity, allowing for further functionalization through condensation, coupling, or derivatization reactions. This reactivity is particularly useful in the synthesis of heterocyclic compounds, which are prevalent in modern pharmaceuticals. The cyclopropyl group, on the other hand, introduces steric hindrance and can influence the compound's solubility, metabolic stability, and binding affinity to biological receptors.
In recent years, there has been a surge in research focused on developing new therapeutic strategies targeting various diseases, including cancer, inflammation, and infectious disorders. 2-AMINO-5-CYCLOPROPYLBENZOIC ACID has emerged as a key building block in these efforts. For instance, studies have demonstrated its utility in generating Schiff bases and other nitrogen-containing heterocycles that exhibit promising biological activities. These derivatives have shown potential as kinase inhibitors, antioxidants, and antimicrobial agents. The cyclopropyl moiety, in particular, has been found to modulate the electronic properties of the molecule, enhancing its interaction with specific protein targets.
The pharmaceutical industry has increasingly leveraged computational methods to predict the biological activity of novel compounds. 2-AMINO-5-CYCLOPROPYLBENZOIC ACID has been subjected to virtual screening campaigns to identify potential hits for further optimization. These studies have highlighted its suitability for designing molecules with enhanced selectivity and reduced toxicity. The integration of machine learning algorithms has further accelerated the discovery process by enabling rapid prediction of molecular properties and interactions. This synergy between experimental synthesis and computational modeling underscores the importance of 2-amino-5-cyclopropylbenzoic acid as a lead compound.
Beyond its pharmaceutical applications, 2-amino-5-cyclopropylbenzoic acid has shown promise in material science research. Its unique structural features make it a candidate for developing advanced materials with tailored properties. For example, researchers have explored its use in creating functional polymers and coatings that exhibit improved mechanical strength and chemical resistance. The amino group provides sites for polymerization or cross-linking reactions, while the cyclopropyl group can influence the material's thermal stability and flexibility.
The synthesis of 2-amino-5-cyclopropylbenzoic acid itself is an intriguing challenge that has prompted innovation in synthetic methodologies. Traditional approaches often involve multi-step sequences starting from readily available precursors such as benzoyl chloride or aniline derivatives. However, recent advances have introduced more efficient routes that minimize waste and improve yields. Catalytic methods, including transition metal-catalyzed reactions, have been particularly effective in facilitating key transformations while maintaining high selectivity.
In conclusion,2-AMINO-5-CYCLOPROPYLBENZOIC ACID (CAS No. 68701-47-3) represents a fascinating compound with broad utility across multiple scientific disciplines. Its role as a versatile intermediate in pharmaceutical synthesis underscores its importance in drug discovery efforts aimed at addressing unmet medical needs. Additionally, its potential applications in material science highlight its versatility beyond traditional medicinal chemistry contexts. As research continues to uncover new synthetic strategies and applications,2-amino-5-cyclopropylbenzoic acid is poised to remain at the forefront of scientific innovation.
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